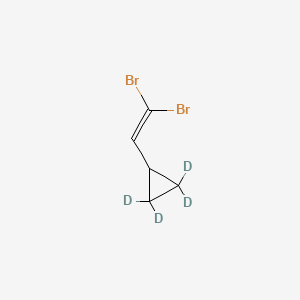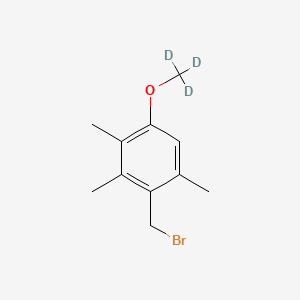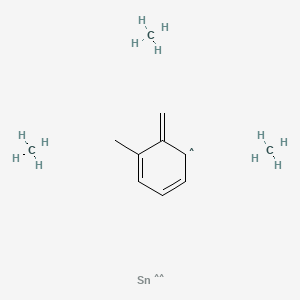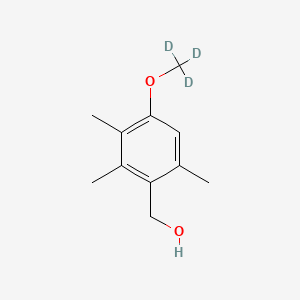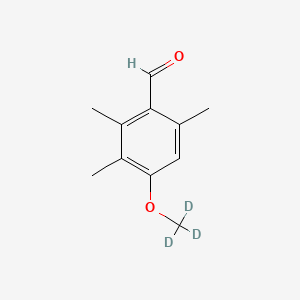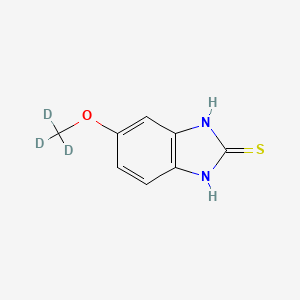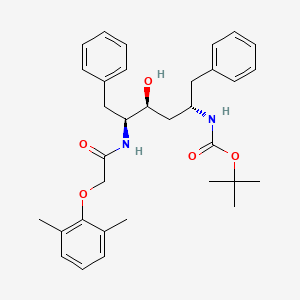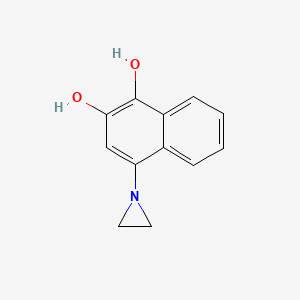
(S)-Pramipexole-d3, Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole is a non-ergot dopamine agonist used to treat the signs and symptoms of idiopathic Parkinson’s disease and Restless Legs Syndrome (RLS) . It is a dopamine agonist that works on the nervous system to help treat the symptoms of Parkinson disease . It is also used to treat Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .
Synthesis Analysis
While specific synthesis methods for “(S)-Pramipexole-d3, Dihydrochloride” were not found, the synthesis of similar compounds involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The chemical name of pramipexole dihydrochloride is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate . Its empirical formula is C10H17N3S •2HCl•H2O .Chemical Reactions Analysis
While specific chemical reactions involving “(S)-Pramipexole-d3, Dihydrochloride” were not found, similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride are used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. They readily undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “(S)-Pramipexole-d3, Dihydrochloride” were not found, similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride are off-white crystals, odorless, with a density of 380 kg/m3 and are soluble in water .Safety and Hazards
Propiedades
Número CAS |
1217695-77-6 |
|---|---|
Fórmula molecular |
C10H17N3S |
Peso molecular |
214.345 |
Nombre IUPAC |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
Clave InChI |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Sinónimos |
(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



